3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1H-pyrazole with ethyl acetoacetate, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is crucial to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, inhibiting its activity, and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with similar biological activities.
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of a carboxamide group, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound in drug discovery and development .
Biological Activity
3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₁BrN₄O
- Molecular Weight : 259.10 g/mol
- CAS Number : 1698857-17-8
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro evaluations revealed that compounds similar to 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Cell Cycle Arrest : Studies indicate that related pyrazolo derivatives can induce cell cycle arrest at the S phase in cancer cell lines.
- Apoptosis Induction : Compound 12b (a derivative) was shown to increase apoptosis significantly in the MDA-MB-468 breast cancer cell line by 18.98-fold compared to controls. This effect was associated with increased levels of caspase-3, a key apoptosis marker .
The mechanisms through which 3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its biological effects include:
- Inhibition of DNA Gyrase and DHFR : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .
- Synergistic Effects with Other Drugs : It has shown synergistic activity when combined with antibiotics like Ciprofloxacin and antifungals such as Ketoconazole, enhancing their efficacy against resistant strains.
Case Studies
Several case studies have illustrated the efficacy of pyrazolo derivatives in clinical and laboratory settings:
- A study evaluated the effectiveness of these compounds against a panel of human tumor cell lines (NCI 60), revealing promising antiproliferative activity particularly in breast cancer models .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H11BrN4O |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H11BrN4O/c1-4-2-11-8-5(9)6(7(10)14)12-13(8)3-4/h4,11H,2-3H2,1H3,(H2,10,14) |
InChI Key |
PKNJHBGQEGNFME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.